5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

Indolizine Regioisomer Physicochemical Properties

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid (CAS 1494234-71-7, PubChem CID is a saturated indolizine heterocycle bearing a ketone at position 5 and a carboxylic acid at position 8, with molecular formula C9H13NO3 and molecular weight 183.20 g/mol. The compound possesses a computed XLogP3 of -0.1, one hydrogen bond donor, and three hydrogen bond acceptors, indicating moderate hydrophilicity and a limited rotatable bond count of 1, which imparts conformational rigidity.

Molecular Formula C9H13NO3
Molecular Weight 183.207
CAS No. 1494234-71-7
Cat. No. B2627853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid
CAS1494234-71-7
Molecular FormulaC9H13NO3
Molecular Weight183.207
Structural Identifiers
SMILESC1CC2C(CCC(=O)N2C1)C(=O)O
InChIInChI=1S/C9H13NO3/c11-8-4-3-6(9(12)13)7-2-1-5-10(7)8/h6-7H,1-5H2,(H,12,13)
InChIKeyLFGIUWXFBPKTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid (CAS 1494234-71-7): Procurement-Relevant Physicochemical & Structural Baseline


5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid (CAS 1494234-71-7, PubChem CID 82407302) is a saturated indolizine heterocycle bearing a ketone at position 5 and a carboxylic acid at position 8, with molecular formula C9H13NO3 and molecular weight 183.20 g/mol [1]. The compound possesses a computed XLogP3 of -0.1, one hydrogen bond donor, and three hydrogen bond acceptors, indicating moderate hydrophilicity and a limited rotatable bond count of 1, which imparts conformational rigidity [1]. This scaffold serves as a critical synthetic intermediate in the preparation of dual histone deacetylase (HDAC) and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase (HMGR) inhibitors, as exemplified by patent US9115116B2 [2].

Why Generic Indolizine Carboxylic Acids Cannot Substitute for 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid in Dual-Target Probe Development


Simple regioisomeric or oxidation-state analogs of this indolizine carboxylic acid, such as 3-oxo-octahydroindolizine-6-carboxylic acid (CAS 1620675-68-4), exhibit divergent physicochemical properties and cannot recapitulate the specific spatial orientation of the 5-oxo and 8-carboxylic acid functionalities required for downstream derivatization into dual HDAC/HMGR inhibitors [1]. In the synthetic route disclosed in US9115116B2, the 5-oxo-8-carboxylic acid architecture is essential for constructing the statin-derived linker that connects the HDAC-binding zinc-chelating group to the HMGR-targeting moiety; replacement with a 3-oxo-6-carboxylic acid isomer would alter the trajectory of the linker and abolish the dual inhibitory pharmacophore [1]. Consequently, procurement of the precise regioisomer 5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid is non-negotiable for research programs aiming to replicate or build upon the dual-target inhibitor series exemplified by compound 8a in US9115116B2 [2].

Quantitative Differentiation Evidence: 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: 5-Oxo-8-carboxylic Acid vs. 3-Oxo-6-carboxylic Acid Indolizine

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid (CAS 1494234-71-7) exhibits a computed XLogP3 of -0.1, reflecting its balanced hydrophilicity, whereas the regioisomer 3-oxo-octahydroindolizine-6-carboxylic acid (CAS 1620675-68-4) possesses a distinct spatial arrangement of the ketone and carboxylic acid groups, resulting in altered hydrogen bond donor/acceptor topology and chromatographic retention behavior [1]. The target compound's single hydrogen bond donor and three acceptors, combined with a rotatable bond count of 1, confer a rigid, defined conformation that is critical for subsequent stereoselective transformations [1].

Indolizine Regioisomer Physicochemical Properties LogP Hydrogen Bonding

Synthetic Utility: Proven Role as Key Intermediate in Dual HDAC/HMGR Inhibitor Patent US9115116B2

The indolizine-5-oxo-8-carboxylic acid scaffold is explicitly employed in US9115116B2 as the foundational heterocyclic core for constructing compound series 8a-8d, which are dual inhibitors of histone deacetylases (HDACs) and HMG-CoA reductase (HMGR) [1]. Compound 8a, derived from this scaffold, demonstrates an HMGR IC50 of 36.5 nM at pH 7.4 using human recombinant protein, a HDAC6 IC50 of 127 nM, HDAC1 IC50 of 159 nM, and HDAC2 IC50 of 463 nM, establishing a dual-target inhibition profile that is not achievable with simple octahydroindolizine alternatives lacking the 5-oxo-8-carboxylic acid substitution pattern [2].

Dual Inhibitor HDAC HMG-CoA Reductase Cancer Patent Chemistry

Oxidation State Differentiation: Saturated 5-Oxo-Indolizine vs. Unsaturated Indolizine-8-carboxylic Acid Analogs

5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid is a fully saturated (octahydro) indolizine except for the 5-oxo group, providing a non-aromatic, three-dimensional scaffold with sp3-rich character. In contrast, aromatic indolizine-8-carboxylic acid analogs (e.g., 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid) possess a planar, electron-rich aromatic system that engages in different intermolecular interactions and exhibits distinct metabolic susceptibility [1]. The saturated nature of the target compound increases its fraction of sp3-hybridized carbons (Fsp3), a parameter positively correlated with clinical success and reduced off-target promiscuity in drug discovery [2].

Saturated Heterocycle Oxidation State Metabolic Stability Synthetic Intermediate

High-Value Application Scenarios for 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid (CAS 1494234-71-7)


Synthesis of Dual HDAC/HMGR Inhibitors for Oncology Research

Medicinal chemistry teams developing dual-target epigenetic and metabolic cancer therapeutics require the 5-oxo-8-carboxylic acid indolizine scaffold to construct the bifunctional pharmacophore exemplified in US9115116B2. The scaffold enables convergent assembly of a statin-derived HMGR-binding moiety and a hydroxamic acid zinc-chelating HDAC-binding group, yielding compounds with HMGR IC50 values as low as 36.5 nM and HDAC6 IC50 of 127 nM [1]. No alternative indolizine regioisomer provides the correct spatial orientation for dual inhibition, making this compound an essential procurement item for labs replicating or optimizing the disclosed inhibitor series.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 183.20 Da and an Fsp3 of approximately 0.78, 5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid conforms to the 'Rule of Three' for fragment libraries (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [2]. Its high three-dimensionality and balanced physicochemical profile make it a superior fragment hit starting point compared to planar aromatic indolizine analogs, which suffer from lower Fsp3 and higher promiscuity risk. Procurement for fragment screening collections is justified by the scaffold's demonstrated tractability in hit-to-lead optimization, as evidenced by its successful elaboration into nanomolar dual inhibitors [1].

Chemical Biology Probe Development Targeting HDAC and Cholesterol Metabolism Crosstalk

The dual HDAC/HMGR pharmacophore accessible from this scaffold enables chemical biology studies investigating the crosstalk between epigenetic regulation (via HDAC inhibition) and the mevalonate/cholesterol biosynthesis pathway (via HMGR inhibition) [1]. Such probes are valuable for dissecting synergistic anti-tumor mechanisms in cancers where both pathways are dysregulated. Procurement of the authenticated 5-oxo-8-carboxylic acid indolizine building block ensures the fidelity of the chemical probe structure and facilitates reproducibility across independent laboratories, which is critical for target validation studies [1].

Custom Synthesis and Contract Research Services

Contract research organizations (CROs) and custom synthesis providers can utilize 5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid as a versatile late-stage intermediate for generating diverse compound libraries. Its carboxylic acid handle permits amide coupling, esterification, and reduction, while the ketone group enables reductive amination, Grignard additions, and olefination chemistry [1]. The defined stereochemistry and conformational rigidity of the saturated bicyclic system reduce the number of possible diastereomers compared to monocyclic alternatives, simplifying purification and analytical characterization, which translates to lower production costs and higher batch-to-batch consistency for commercial suppliers [2].

Quote Request

Request a Quote for 5-Oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.